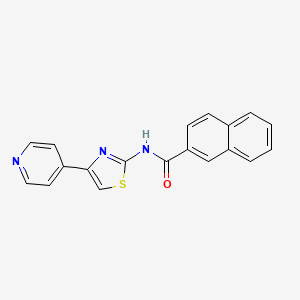

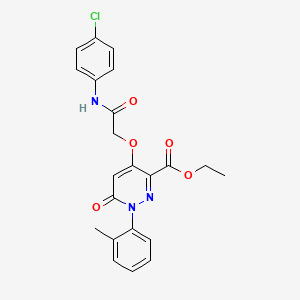

N-(4-(pyridin-4-yl)thiazol-2-yl)-2-naphthamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“4-(Pyridin-4-yl)thiazol-2-amine” is a novel eco-friendly corrosion inhibitor . It was synthesized and evaluated as a corrosion inhibitor for mild steel in 1 M HCl solution .

Synthesis Analysis

The compound was synthesized and evaluated as a corrosion inhibitor for mild steel in 1 M HCl solution . Its inhibition effect against mild steel corrosion was investigated via weight loss methods, electrochemical measurements, and surface analyses .

Molecular Structure Analysis

Quantum chemistry calculations were used to study the relationship between the inhibition efficiency and molecular structure of the inhibitor .

Chemical Reactions Analysis

The experimental results showed that “4-(Pyridin-4-yl)thiazol-2-amine” is an effective corrosion inhibitor for mild steel in an acid medium .

Physical And Chemical Properties Analysis

The constitution and characteristic of the protective layer on the steel surface were verified using scanning electron microscopy (SEM)/energy-dispersive X-ray spectroscopy (EDX) and UV-Vis spectroscopy .

Wissenschaftliche Forschungsanwendungen

Optical and Electronic Applications

Aryl substituted 2,6-di(thiazol-2-yl)pyridines, functionalized with naphthyl groups among others, have been synthesized and investigated for their potential in organic light-emitting diodes (OLEDs). These compounds exhibit planar structures, significant charge transfer character in excited states, and electrochemical activity, suggesting their utility in electroluminescent applications and the development of OLED materials (Choroba et al., 2019).

Photophysical and Photochemical Properties

The study on 4-Piperidine-naphthalimide derivatives, including those with a thiazolidin side chain, revealed strong fluorescence quenching and red shift in weakly acidic conditions due to intramolecular hydrogen bonding. This demonstrates their potential as novel fluorescent pH sensors, indicating applications in sensing technologies (Cui et al., 2004).

Heterocyclic Compound Synthesis

Research has focused on the synthesis of heterotricyclic compounds containing the [1,8]naphthyridine group through the thermal isomerization of dialkylamino-vinylpyridines. These synthetic pathways provide a foundation for creating complex organic molecules with potential biological or material science applications (Ojea et al., 1992).

Anticonvulsant Agents

Thiazole-based pyrrolidinones and isoindolinediones have been synthesized and evaluated for anticonvulsant activity. Among these, 1-(4-(naphthalen-2-yl)thiazol-2-yl)pyrrolidin-2-one showed significant efficacy, highlighting the therapeutic potential of thiazole derivatives in epilepsy treatment (Ghabbour et al., 2015).

Wirkmechanismus

Target of action

The compound “N-(4-(pyridin-4-yl)thiazol-2-yl)-2-naphthamide” belongs to the class of thiazoles and naphthamides. Thiazoles are known to interact with a variety of biological targets, including enzymes, receptors, and ion channels . Naphthamides, on the other hand, are less well-studied, but they are structurally similar to anilides, which are known to have diverse biological activities.

Mode of action

Thiazoles often act by binding to their targets and modulating their activity . The exact nature of this interaction would depend on the specific target and the structure of the thiazole compound.

Biochemical pathways

Without specific information on the targets of “this compound”, it’s difficult to predict which biochemical pathways it might affect. Given the diversity of targets that thiazoles can interact with, it’s likely that this compound could influence multiple pathways .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-(4-pyridin-4-yl-1,3-thiazol-2-yl)naphthalene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13N3OS/c23-18(16-6-5-13-3-1-2-4-15(13)11-16)22-19-21-17(12-24-19)14-7-9-20-10-8-14/h1-12H,(H,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDIMNFQORKEPFL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C(=O)NC3=NC(=CS3)C4=CC=NC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[cyclohexyl(methyl)sulfamoyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2555223.png)

![1-methyl-[2-(1-methyl-1H-pyrazol-5-yl)piperidin-3-yl]methanamine, trans](/img/structure/B2555231.png)

![N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2555232.png)

![N-(benzo[d][1,3]dioxol-5-yl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide](/img/structure/B2555233.png)

![(3-Amino-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)(3-bromophenyl)methanone](/img/structure/B2555241.png)

![5-(3-methoxypropyl)-2-phenyl-7-(4-propionylpiperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2555246.png)